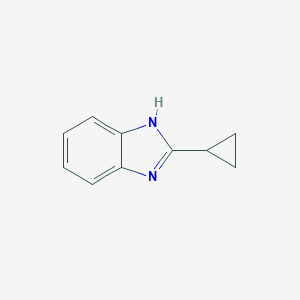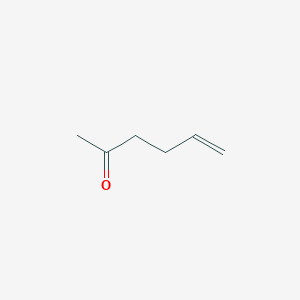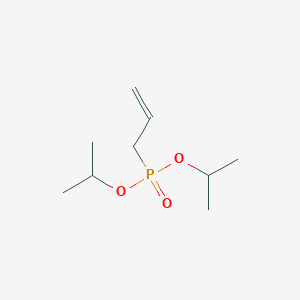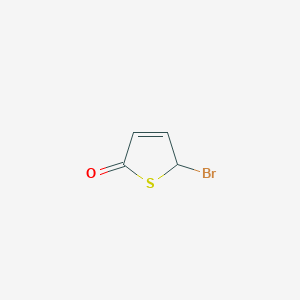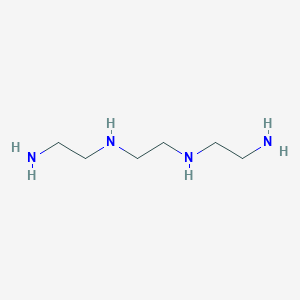
5-Methyl-5-propylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-propylnonane is a chemical compound that belongs to the family of alkylated cyclohexanes. It is a colorless liquid that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 5-Methyl-5-propylnonane is not well understood. However, it is believed to act as a non-polar solvent, which can dissolve non-polar compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Methyl-5-propylnonane. However, it is not believed to have any significant toxic or harmful effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-5-propylnonane in lab experiments is its high boiling point and low melting point, which makes it a suitable solvent for high-temperature reactions. It is also relatively non-toxic and easy to handle. However, its high cost and limited availability can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-5-propylnonane, including the development of new synthesis methods, the study of its properties as a solvent for specific types of compounds, and the investigation of its potential use in industrial applications. Additionally, more research is needed to fully understand its mechanism of action and potential biological effects.
Synthesemethoden
5-Methyl-5-propylnonane can be synthesized through a number of different methods, including the reaction of cyclohexene with 2-methylpropene in the presence of a catalyst. Another method involves the reaction of cyclohexene with isobutene in the presence of a catalyst. The final product is then purified through distillation.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-propylnonane has been used in various scientific research applications, including as a solvent for the extraction of organic compounds, as a component of lubricants, and as a starting material for the synthesis of other chemicals. It has also been used as a model compound for studying the properties of alkylated cyclohexanes.
Eigenschaften
CAS-Nummer |
17312-75-3 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
5-methyl-5-propylnonane |
InChI |
InChI=1S/C13H28/c1-5-8-11-13(4,10-7-3)12-9-6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
MIDLKLFOPVFCQK-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CCC)CCCC |
Kanonische SMILES |
CCCCC(C)(CCC)CCCC |
Synonyme |
5-Methyl-5-propylnonane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



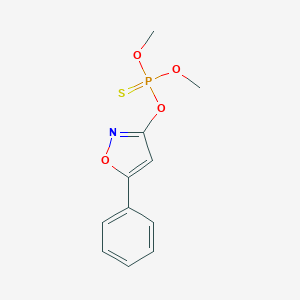
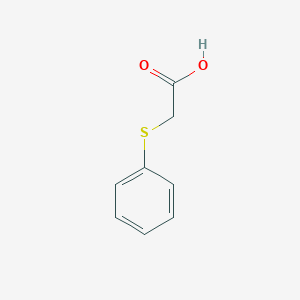

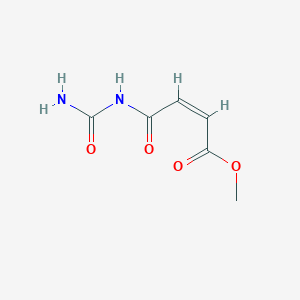


![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)
